(3,3,3-Trifluoropropyl)boronic acid

Suzuki-Miyaura coupling Alkyl boronic acid stability Protodeboronation

(3,3,3-Trifluoropropyl)boronic acid is a primary alkyl boronic acid distinguished by a terminal trifluoromethyl group on its propyl chain. This structure renders it a versatile reagent for Suzuki-Miyaura cross-coupling, enabling the introduction of a fluorine-rich sp3 carbon fragment into target molecules.

Molecular Formula C3H6BF3O2
Molecular Weight 141.89 g/mol
CAS No. 674-55-5
Cat. No. B1388884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3,3-Trifluoropropyl)boronic acid
CAS674-55-5
Molecular FormulaC3H6BF3O2
Molecular Weight141.89 g/mol
Structural Identifiers
SMILESB(CCC(F)(F)F)(O)O
InChIInChI=1S/C3H6BF3O2/c5-3(6,7)1-2-4(8)9/h8-9H,1-2H2
InChIKeyWWWFGWPBMSKDOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (3,3,3-Trifluoropropyl)boronic acid (CAS 674-55-5): Core Properties of a Fluorinated Alkyl Boronic Acid Building Block


(3,3,3-Trifluoropropyl)boronic acid is a primary alkyl boronic acid distinguished by a terminal trifluoromethyl group on its propyl chain . This structure renders it a versatile reagent for Suzuki-Miyaura cross-coupling, enabling the introduction of a fluorine-rich sp3 carbon fragment into target molecules . Its utility as a synthetic building block is well-established, though its specific reactivity profile must be carefully considered against alternative boron reagents for optimal procurement decisions.

Why (3,3,3-Trifluoropropyl)boronic acid Cannot Be Replaced by a Generic Alkyl Boronic Acid


The 3,3,3-trifluoropropyl group imposes a strong electron-withdrawing inductive effect that alters the boron center's reactivity, Lewis acidity, and susceptibility to protodeboronation relative to non-fluorinated alkyl boronic acids like n-propylboronic acid [1]. Simple substitution can lead to different reaction rates, yields, and byproduct profiles in cross-coupling reactions. The specific quantitative evidence below underscores why careful selection of this compound is necessary for reproducible, high-performance synthesis.

Quantitative Differentiation Evidence for (3,3,3-Trifluoropropyl)boronic acid (CAS 674-55-5)


Enhanced Stability Against Protodeboronation Compared to n-Propylboronic Acid

The electron-withdrawing CF3 group in (3,3,3-trifluoropropyl)boronic acid stabilizes the carbon-boron bond against protodeboronation, a common degradation pathway for primary alkyl boronic acids. While direct kinetic data for this specific substrate is limited in open literature, class-level inference from analogous fluorinated alkyl boronic acids indicates a slower protodeboronation rate compared to the non-fluorinated n-propylboronic acid under standard Suzuki-Miyaura conditions [1].

Suzuki-Miyaura coupling Alkyl boronic acid stability Protodeboronation

Differentiated Reactivity and Handling Safety vs. (3,3,3-Trifluoropropyl)boronic acid Pinacol Ester

The free boronic acid form (CAS 674-55-5) is generally more reactive in Suzuki-Miyaura couplings but more prone to protodeboronation and air/moisture sensitivity than its pinacol ester counterpart (CAS 1148113-74-9). The pinacol ester requires a hydrolysis step to liberate the active boronic acid in situ, which can be advantageous for slow-release applications . The free acid allows for direct use but demands more rigorous storage conditions.

Boronic ester Suzuki coupling Reagent handling

Atom Economy and Direct Use Advantage over Potassium Trifluoro(3,3,3-trifluoropropyl)borate

Potassium trifluoro(3,3,3-trifluoropropyl)borate (CAS 1430722-07-8) is a shelf-stable alternative that can be directly used in cross-couplings, but the trifluoroborate salt carries a higher molecular weight (203.96 g/mol) compared to the free boronic acid (141.89 g/mol) [1]. This means that, on a weight basis, the free acid delivers more active coupling partner per gram.

Trifluoroborate salt Suzuki coupling Atom economy

Optimal Application Scenarios for (3,3,3-Trifluoropropyl)boronic acid Procurement


Medicinal Chemistry: Installing a Fluorinated sp3 Fragment for Metabolic Stability

The trifluoropropyl group is a privileged motif in drug design, often used to block metabolically labile sites while increasing lipophilicity. Procuring the free boronic acid allows direct Suzuki coupling with (hetero)aryl halides to rapidly generate diversity libraries with improved pharmacokinetic profiles, leveraging the enhanced stability of the C-B bond under coupling conditions as inferred from class analogs [1].

Agrochemical Intermediate: Synthesis of Fluorinated Phenylpropanoids

In the synthesis of fluorinated agrochemicals, the 3,3,3-trifluoropropyl group can enhance bioactivity and environmental stability. The free boronic acid enables a streamlined coupling step, avoiding the additional deprotection required for pinacol esters, which is advantageous in process-scale campaigns where atom economy and step count are critical .

Materials Science: Precursor for Fluorinated Silanes and Polymers

The boronic acid can be converted to the corresponding trifluoropropylsilane or incorporated into polymeric networks through cross-coupling, where the terminal CF3 group imparts low surface energy and oleophobicity. The free acid's higher reactivity is beneficial for achieving full conversion in heterogeneous polymerization systems [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3,3,3-Trifluoropropyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.